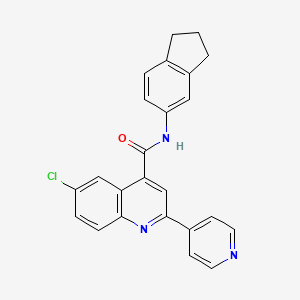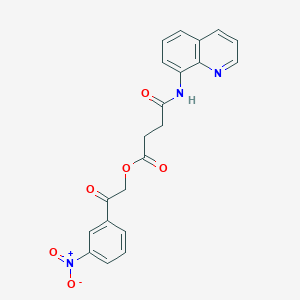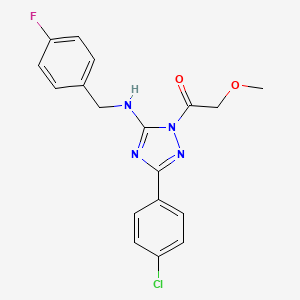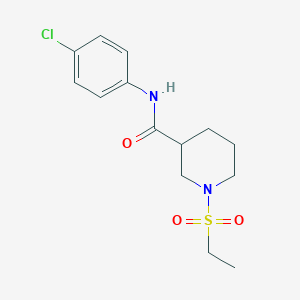
6-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Overview
Description
6-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the pyridinyl and indenyl groups. Chlorination and carboxamide formation are key steps in the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indenyl or pyridinyl groups.
Reduction: Reduction reactions could be used to modify the quinoline or pyridinyl rings.
Substitution: Halogen substitution reactions, especially involving the chlorine atom, are common.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like N-chlorosuccinimide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, quinolinecarboxamides are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The specific biological activity of 6-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide would need to be determined through experimental studies.
Medicine
In medicine, compounds like this are investigated for their therapeutic potential. They may act on specific biological targets, such as enzymes or receptors, to exert their effects.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or materials science applications.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with molecular targets in the body. This could include binding to specific receptors or enzymes, leading to a biological response. The exact pathways and targets would need to be elucidated through research.
Comparison with Similar Compounds
Similar Compounds
Quinolinecarboxamides: Other compounds in this class may have similar structures but different substituents.
Pyridinyl derivatives: Compounds with pyridinyl groups may share some chemical properties.
Indenyl derivatives: These compounds may have similar biological activities.
Uniqueness
The uniqueness of 6-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide lies in its specific combination of functional groups, which could confer unique biological or chemical properties.
Properties
IUPAC Name |
6-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c25-18-5-7-22-20(13-18)21(14-23(28-22)16-8-10-26-11-9-16)24(29)27-19-6-4-15-2-1-3-17(15)12-19/h4-14H,1-3H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGVQGZSHAUTKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[(4-butoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B4823121.png)
![N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide](/img/structure/B4823149.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4823151.png)
![{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B4823158.png)
![2-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4823161.png)



![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4823183.png)
![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4823185.png)
![N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4823193.png)
![1-[4-(5-Methyl-2-nitrophenoxy)butyl]-1,2,4-triazole](/img/structure/B4823204.png)
![2-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4823216.png)
![2-(2,4-DIMETHYLPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4823218.png)
